molecular formula C10H11ClO2 B6320688 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane CAS No. 36881-02-4

2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane

Cat. No. B6320688
CAS RN: 36881-02-4
M. Wt: 198.64 g/mol
InChI Key: GOYWGNGKHQRSJF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane, also known as 2-Methyl-4-chlorophenyl-1,3-dioxolane, is a small organic molecule used in a variety of scientific research applications. It is a colorless liquid with a low boiling point, making it an ideal choice for a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Derivative Formation

2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane has been utilized in the synthesis of various organic compounds. For instance, it was lithiated to form ortho-functionalized acetophenone derivatives, demonstrating its utility in organic synthesis and functional group transformations (Lukács, Porcs-Makkay, & Simig, 2003).

Polymerization Studies

This compound has also been involved in polymerization studies. Specifically, it was used in the polymerization process to generate various polymeric materials, indicating its role in material science and polymer chemistry (Morariu & Simionescu, 1994).

Copolymer Synthesis

In addition, 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane was used in the synthesis of copolymers. These studies explored the structure and properties of the resulting copolymers, contributing to the field of polymer chemistry and materials science (Morariu & Bercea, 2004).

Applications in Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their potential as inhibitors of heme oxygenase, an enzyme involved in various physiological processes. This highlights its significance in the development of new pharmacological agents (Vlahakis et al., 2006).

Agricultural Applications

Furthermore, derivatives of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane have been synthesized and evaluated for their fungicidal and herbicidal activities, indicating its potential use in agriculture (Min et al., 2022).

properties

IUPAC Name

2-(4-chlorophenyl)-2-methyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-10(12-6-7-13-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYWGNGKHQRSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred mixture of 4-chloroacetophenone (1.3 mL, 10 mmol), triethylformate (2.0 mL, 12 mmol), ethylene glycol (1.7 mL, 30 mmol) and dry methanol (1.2 mL) in dry dichloromethane (50 mL) was added NBS (53 mg, 0.30 mmol). The mixture was protected from light and stirred at room temperature under an inert atmosphere of nitrogen for 70 h. After the mixture was washed with saturated sodium bicarbonate solution (20 mL), the aqueous phase was extracted with dichloromethane (3×30 mL). The combined organic solution was washed with water (2×20 mL), brine (1×20 mL), then dried (Na2SO4) and concentrated under reduced pressure. Flash column chromatography of the residue, eluting with 37% aqueous ammonia:ether:hexane (0.02:1:6) afforded 2-(4-chlorophenyl)-2-methyl-1,3-dioxolane (21) as a colourless oil (1.1 g, 51%). 1H nmr (300 MHz, CDCl3) 1.63 (s, 3H, CH3), 3.72-3.82 (m, 2H, OCH2), 3.98-4.09 (m, 2H, OCH2), 7.42 (d, J=8.6 Hz, 2H, 2×ArH), 7.30 (d, J=8.6 Hz, 2H, 2×ArH).
Quantity
1.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
triethylformate
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
53 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane
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2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane
Reactant of Route 3
2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane
Reactant of Route 4
2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane
Reactant of Route 5
2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane
Reactant of Route 6
2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane

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